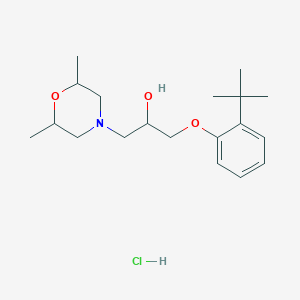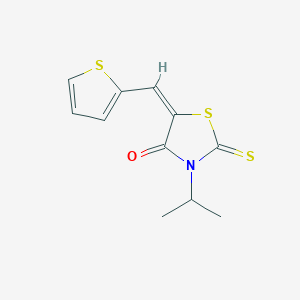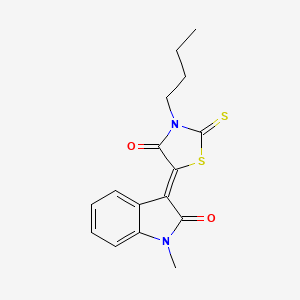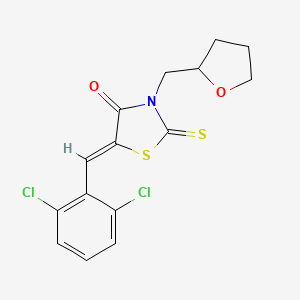
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as CGP 12177, is a beta-adrenergic receptor antagonist that is commonly used in scientific research. CGP 12177 is a selective antagonist for the beta-1 and beta-2 adrenergic receptors and has been used in a variety of studies to investigate the role of these receptors in various physiological and pathological processes.
Wirkmechanismus
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 acts as a competitive antagonist for the beta-1 and beta-2 adrenergic receptors. It binds to these receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects
This compound 12177 has been shown to have a number of biochemical and physiological effects. These include:
1. Reduction in heart rate and blood pressure
2. Relaxation of airway smooth muscle
3. Inhibition of cancer cell proliferation and metastasis
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 in lab experiments is its selectivity for the beta-1 and beta-2 adrenergic receptors. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of using this compound 12177 is that it may not accurately reflect the effects of endogenous ligands such as epinephrine and norepinephrine, which can activate multiple signaling pathways in addition to the beta-adrenergic receptors.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177. Some of these include:
1. Investigation of the role of beta-adrenergic receptors in other physiological and pathological processes
2. Development of more selective beta-adrenergic receptor antagonists for use in clinical applications
3. Investigation of the effects of this compound 12177 on other signaling pathways in addition to the beta-adrenergic receptors.
Wissenschaftliche Forschungsanwendungen
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 has been extensively used in scientific research to study the role of beta-adrenergic receptors in various physiological and pathological processes. Some of the areas where this compound 12177 has been used include:
1. Cardiovascular Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in the regulation of heart function. It has been shown to be effective in reducing heart rate and blood pressure in animal models.
2. Respiratory Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in the regulation of airway smooth muscle tone. It has been shown to be effective in reducing airway hyperreactivity in animal models of asthma.
3. Cancer Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in cancer cell proliferation and metastasis. It has been shown to be effective in inhibiting the growth and metastasis of various cancer cell lines.
Eigenschaften
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-16(21)13-22-18-9-7-6-8-17(18)19(3,4)5;/h6-9,14-16,21H,10-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPNHIOKKYCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S*,4R*,6S*)-2-benzyl-6-quinolin-3-yltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3894914.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3894921.png)


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894945.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B3894948.png)
![ethyl 3-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3894956.png)

![ethyl {[2-(4-formyl-2-methoxyphenoxy)ethyl]thio}acetate](/img/structure/B3894974.png)
![4-chloro-N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B3894977.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3894991.png)
![4-methyl-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3894996.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-1-naphthamide](/img/structure/B3895002.png)